

Application Notes and Protocols for Hpk1-IN-10 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses. **Hpk1-IN-10** is a potent inhibitor of HPK1 and serves as a valuable tool for studying the biological roles of HPK1 and for preclinical drug development.

These application notes provide recommended concentrations for **Hpk1-IN-10** in cell culture, along with detailed protocols for key experiments to assess its biological activity and cytotoxic effects.

Recommended Concentration of Hpk1-IN-10

The optimal concentration of **Hpk1-IN-10** for cell culture experiments will vary depending on the cell type and the specific experimental endpoint. Based on data from similar potent HPK1 inhibitors, a starting concentration range of 10 nM to 1 μ M is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.



Inhibitor	Cell Line	Assay	IC50/EC50	Reference
HPK1 Inhibitor (unnamed)	Jurkat	pSLP76(S376) cellular assay	3 nM	[1]
HPK1-IN-32	Jurkat	pSLP76 cellular activity	65 nM	
Compound 1	Human PBMCs	IL-2 Secretion	EC50 = 2.24 - 4.85 nM	
Compound 2	Human PBMCs	pSLP-76 TE assay	IC50 = 141.44 - 193.41 nM	

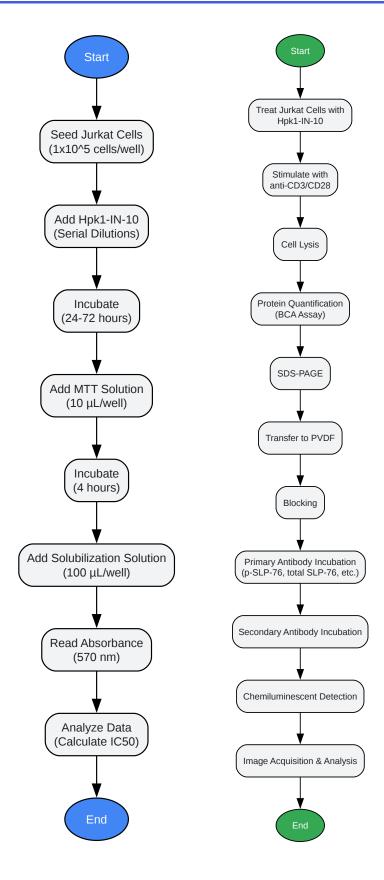
Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376 (S376). This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/LAT signalosome and subsequent ubiquitination and degradation of SLP-76. This cascade of events ultimately dampens T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 by **Hpk1-IN-10** is expected to block the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.









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References

- 1. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
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